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Compound of Interest

Compound Name: cis-2,6-Dimethyl-2,6-octadiene

Cat. No.: B1623785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for

cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest in various research domains. The

document presents key identification and structural data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Detailed, generalized experimental protocols for these techniques are provided to aid in the

replication and validation of results. Furthermore, a visualization of the general biosynthetic

pathway for monoterpenoids is included to provide context for the natural origin of this

compound.

Chemical and Physical Properties
cis-2,6-Dimethyl-2,6-octadiene is a monoterpenoid with the molecular formula C₁₀H₁₈.[1] It is

also known by its IUPAC name, (6Z)-2,6-dimethylocta-2,6-diene.[2]
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Property Value Source

Molecular Formula C₁₀H₁₈ PubChem[2]

Molecular Weight 138.25 g/mol PubChem[2]

CAS Number 2492-22-0 NIST WebBook[1]

Boiling Point 173.7 °C (estimated) Vulcanchem[3]

Density 0.7750 g/cm³ (estimated) Vulcanchem[3]

Refractive Index 1.4498 (estimated) Vulcanchem[3]

Spectroscopic Data
The following sections summarize the key spectroscopic data for the structural elucidation of

cis-2,6-Dimethyl-2,6-octadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

5.2 – 5.4 m Olefinic protons

1.6 – 1.8 m
Methyl groups adjacent to

double bonds

Source: Vulcanchem[3]

Table 2.2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

125 – 130 sp² carbons

17 – 22 Methyl carbons

Source: Vulcanchem[3]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

~2970 C-H stretch (alkane)

~2910 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1450 C-H bend (alkane)

~1375 C-H bend (alkane)

Note: Approximate values are inferred from typical spectra of similar compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 2.4: Mass Spectrometry Data
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m/z Relative Intensity Assignment

138 [M]⁺ Molecular ion

69 Base Peak
Fragmentation of allylic methyl

groups

41 Secondary Peak Hydrocarbon chain cleavage

95 Secondary Peak Hydrocarbon chain cleavage

Source: Vulcanchem[3]

Experimental Protocols
While specific experimental parameters for the acquisition of the cited data are not exhaustively

detailed in the source literature, the following represents standard protocols for obtaining high-

quality spectroscopic data for liquid samples like cis-2,6-Dimethyl-2,6-octadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pipettes

Sample of cis-2,6-Dimethyl-2,6-octadiene

Procedure:

Sample Preparation:
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Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.

For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

Transfer the solution into an NMR tube using a pipette. Ensure the liquid height is around

4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay).

Acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
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Pipette

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Neat Liquid on Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry.

Place one to two drops of the liquid sample onto the surface of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even

film between the plates.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning:

After analysis, clean the salt plates thoroughly with an appropriate solvent and return them

to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Materials:

Gas chromatograph coupled to a mass spectrometer

GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)
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Helium carrier gas

Sample of cis-2,6-Dimethyl-2,6-octadiene

Solvent for dilution (e.g., hexane or dichloromethane)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

Instrument Setup:

Set the GC oven temperature program. A typical program for terpenes might start at a low

temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 240 °C), and then hold

for a few minutes.

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron

ionization (EI) mode.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The sample is vaporized and separated based on its components' boiling points and

interactions with the column's stationary phase.

As each component elutes from the column, it enters the mass spectrometer, where it is

ionized and fragmented. The mass analyzer separates the fragments based on their

mass-to-charge ratio, and a detector records their abundance.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample.
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Examine the mass spectrum of the peak corresponding to cis-2,6-Dimethyl-2,6-
octadiene to identify the molecular ion and characteristic fragment ions.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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